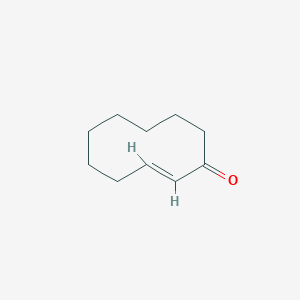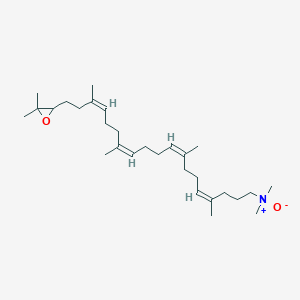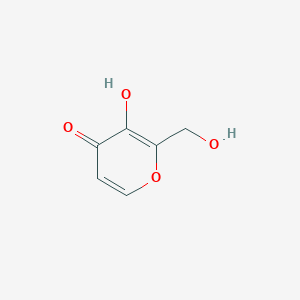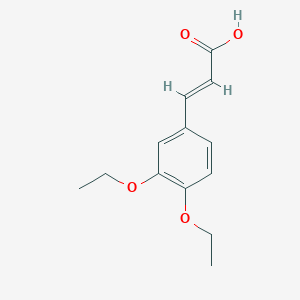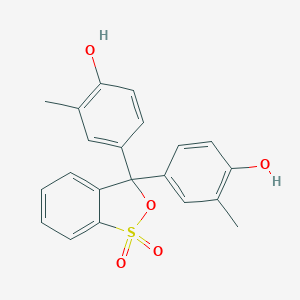
2,3-Dimethyl-2-butanethiol
Overview
Description
2,3-Dimethyl-2-butanethiol, also known as dibutylthiol or 2,3-DM2B, is an organosulfur compound with the molecular formula C6H14S. It is a colorless, volatile liquid with a pungent odor. 2,3-DM2B is a highly flammable compound and can easily be ignited by heat, sparks, or open flames. It is used in a variety of industrial applications, such as for the production of pharmaceuticals and flavorings, as well as in the synthesis of other compounds. It is also used as a fuel additive, as a solvent, and as a catalyst in the production of polymers.
Scientific Research Applications
1. Catalytic Reactions and Mechanisms
- Thermal Reaction Mechanism : Iso-butanethiol undergoes transformation into H2S in a free radical course, with methylthiol and dimethylsulfide as products in the presence of methanol in the reaction system (Yan, Luo, Xiang, & Xia, 2004).
- Vulcanization Process : 2,3-Dimethyl-2-butene, a model compound for polyisoprene, was studied in the context of sulfur vulcanization, revealing insights into the formation of crosslinks and reaction mechanisms (Morgan & Mcgill, 2000).
2. Renewable Energy and Industrial Applications
- Biofuel and Solvent Production : 2,3-Butanediol, closely related to 2,3-Dimethyl-2-butanethiol, can be dehydrated to form dioxolane mixtures with potential as sustainable gasoline blending components, diesel oxygenates, and industrial solvents (Harvey, Merriman, & Quintana, 2016).
3. Polymer Chemistry
- Addition of Thiols to Polybutadiene : The radical addition of butanethiol and its derivatives to hydroxytelechelic polybutadienes was investigated, providing insights into reaction rates and molecular weight changes (Campa & Pham, 1981).
4. Spectroscopic Studies
- Rotational Isomerism Analysis : The Raman spectra of 2-methyl butane and 2,3-dimethyl butane were studied to understand rotational isomerism and molecular behavior at various temperatures (Szasz & Sheppard, 1949).
5. Chemical Reactions and Properties
- Study of Organolithium Reactions : The reactions of various organolithium compounds, including 2-lithio-2-butenes, were analyzed for their reaction pathways and products, contributing to a better understanding of organometallic chemistry (Denney & Davis, 1970).
Mechanism of Action
Target of Action
2,3-Dimethyl-2-butanethiol is a sulfur analog of alcohols, also known as a thiol . The primary targets of thiols are typically biological macromolecules with which they can form disulfide bonds .
Mode of Action
Thiols, including this compound, can undergo oxidation reactions to form disulfides . This reaction can be easily reversed, and a disulfide can be reduced back to a thiol by treatment with zinc and acid . This thiol-disulfide interconversion is a key part of numerous biological processes .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its ability to form and break disulfide bonds . Disulfide formation is involved in defining the structure and three-dimensional conformations of proteins, where disulfide “bridges” often form cross-links between cysteine amino-acid units in the protein chains . Disulfide formation is also involved in the process by which cells protect themselves from oxidative degradation .
Result of Action
The molecular and cellular effects of this compound’s action would be expected to relate to its ability to form and break disulfide bonds. This could potentially affect the structure and function of proteins, and the cellular redox state .
Action Environment
Environmental factors such as pH, temperature, and the presence of oxidizing or reducing agents could influence the action, efficacy, and stability of this compound. For example, an oxidizing environment would favor the formation of disulfide bonds, while a reducing environment would favor the reduction of disulfide bonds back to thiols .
properties
IUPAC Name |
2,3-dimethylbutane-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S/c1-5(2)6(3,4)7/h5,7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJLQECEGNIMNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167673 | |
| Record name | 2-Butanethiol, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1639-01-6 | |
| Record name | 2-Butanethiol, 2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001639016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanethiol, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What was the purpose of investigating 2,3-dimethyl-2-butanethiol as a potential gas odorant?
A: The research aimed to identify new and effective gas odorants. Natural gas is odorless, and adding a distinct odorant is crucial for detecting leaks and ensuring public safety. The study focused on comparing the properties of this compound with existing odorants to evaluate its suitability as a replacement or addition to the current options. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




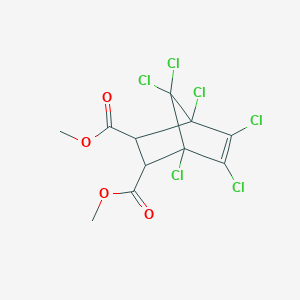
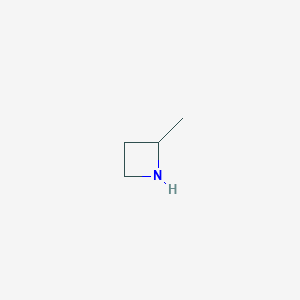
![methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B154973.png)

